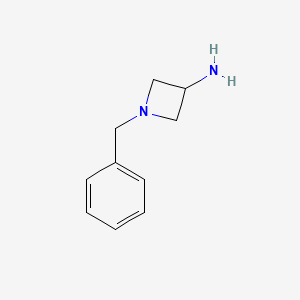

1-Benzylazetidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-10-7-12(8-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUJUFXZZAOGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436618 | |

| Record name | 1-benzylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223381-58-6 | |

| Record name | 1-benzylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzylazetidin 3 Amine

General Approaches to Azetidine-3-amine Synthesis

The construction of the azetidine-3-amine scaffold can be achieved through several strategic approaches. These methods provide a foundation for developing specific routes to N-substituted derivatives like 1-benzylazetidin-3-amine. Key strategies include the intramolecular cyclization of acyclic precursors, ring-opening reactions, and cycloadditions. chemrxiv.orgresearchgate.netfrontiersin.org

Common synthetic strategies for azetidine-3-amines are summarized in the table below.

| Synthetic Approach | Description | Key Features |

| Ring-Opening of Azabicyclobutane (ABB) | Involves the reaction of highly strained azabicyclobutane with amine nucleophiles. The strain release drives the reaction forward. chemrxiv.org | Provides a direct route to azetidine-3-amines. chemrxiv.org |

| Reductive Amination | This method is based on the reaction of a ketone precursor, such as 1-protected-azetidin-3-one, with an amine or ammonia (B1221849) followed by reduction. chemrxiv.org | A versatile approach applicable to a wide range of amine derivatives. chemrxiv.org |

| Intramolecular Aminolysis of Epoxides | Lanthanide(III) triflates can catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to form the azetidine (B1206935) ring. frontiersin.org | Offers high yields and tolerates various functional groups. frontiersin.org |

| Displacement from Azetidine Electrophiles | Direct displacement of a leaving group (e.g., mesylate, tosylate) at the 3-position of a pre-formed azetidine ring with an amine nucleophile. chemrxiv.orgresearchgate.net | A straightforward functional group interconversion on the azetidine core. researchgate.net |

| Photocycloaddition | The intermolecular [2+2] photocycloaddition between imines and alkenes, known as the aza Paternò–Büchi reaction, can form the azetidine ring. researchgate.net | Enables direct formation of the four-membered ring from acyclic components. researchgate.net |

Specific Synthetic Routes for this compound

The synthesis of this compound often begins with the construction of its precursor, 1-benzylazetidin-3-ol (B1275582). This intermediate is then converted to the target amine.

A primary and industrially relevant route to the 1-benzylazetidine (B3057175) core involves the reaction of benzylamine (B48309) with epichlorohydrin (B41342). researchgate.netresearchgate.net This reaction typically proceeds in two stages: the initial nucleophilic ring-opening of the epoxide by the amine, followed by an intramolecular cyclization to form the azetidine ring. The reaction of amines with epichlorohydrin is a well-established method for forming N-(3-chloro-2-hydroxypropyl)amines. lookchem.com

Addition: Benzylamine attacks the terminal carbon of epichlorohydrin, opening the epoxide ring to form an intermediate amino alcohol, N-benzyl-1-amino-3-chloro-propan-2-ol.

Cyclization: The intermediate undergoes an intramolecular SN2 reaction, where the nitrogen atom displaces the chloride ion, to form the 1-benzylazetidin-3-ol ring.

The key step in forming the azetidine ring from the epichlorohydrin route is the intramolecular cyclization of the N-benzyl-3-amino-1-chloro-propan-2-ol intermediate. This process involves the nitrogen atom acting as an internal nucleophile to displace the primary chloride. This type of cyclization can sometimes occur spontaneously. researchgate.net The formation of the strained four-membered ring is facilitated by the appropriate conformation of the acyclic precursor.

Triethylamine (B128534) is a common organic base frequently employed in azetidine synthesis. chemicalbook.comguidechem.com In the context of the cyclization of N-benzyl-3-amino-1-chloro-propan-2-ol, triethylamine can act as an acid scavenger. If any hydrogen chloride (HCl) is formed, the base neutralizes it, preventing the protonation of the benzylamine nitrogen. Protonation would render the nitrogen non-nucleophilic and inhibit the desired intramolecular cyclization. Triethylamine is also used in subsequent steps, such as the conversion of the 3-hydroxyl group to a better leaving group (e.g., a mesylate). researchgate.net

Phase Transfer Catalysts (PTCs) are used to enhance reaction rates between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. nih.gov While not always required for the epichlorohydrin and benzylamine reaction, PTCs can be crucial in related azetidine syntheses, particularly for achieving asymmetric induction in chiral syntheses. nih.gov They function by transporting a reactant, typically an anion, from the aqueous phase into the organic phase where the reaction occurs.

An alternative and efficient two-step process for synthesizing related azetidine-3-amines has been described, which is applicable to the benzyl (B1604629) derivative. researchgate.net This streamlined process starts from the commercially available 1-benzhydrylazetidin-3-ol (B14779), an analogue of 1-benzylazetidin-3-ol.

The steps are as follows:

Mesylation: The hydroxyl group of 1-benzhydrylazetidin-3-ol is converted into a good leaving group by reacting it with methanesulfonyl chloride in the presence of triethylamine. This forms the mesylate intermediate, 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627). researchgate.net

Aminolysis: The isolated mesylate is then treated with a source of ammonia, such as ammonium (B1175870) hydroxide (B78521) in isopropanol, often under pressure in a reactor at elevated temperatures (e.g., ~70°C). This results in the nucleophilic displacement of the mesylate group to yield the final product, 3-amino-1-benzhydrylazetidine. researchgate.net This procedure has been reported to afford the product in yields of 72-84%. researchgate.net

For this compound to be a viable intermediate in large-scale pharmaceutical manufacturing, its synthesis must be optimized for cost, efficiency, safety, and scalability. Much of the process development has focused on the synthesis of its precursor, 1-benzylazetidin-3-ol.

Key optimization parameters for the industrial production of 1-benzylazetidin-3-ol from benzylamine and epichlorohydrin include:

Minimizing Impurities: A significant side reaction is the formation of the dialkylated product, di(3-chloro-2-hydroxypropyl)benzylamine. Optimized processes aim to reduce the formation of this impurity, which simplifies purification and increases the yield of the desired product. researchgate.netresearchgate.net

High Yield and Purity: An improved, one-pot synthesis for the related 1-benzhydrylazetidin-3-ol has been developed that is high-yielding (80%) and results in high purity (>99%) without the need for column chromatography. acs.org Such chromatography-free processes are highly desirable for multi-kilogram scale production. acs.org

The development of these robust and optimized processes allows for the effective and economical production of key azetidine intermediates required for further synthetic elaboration. researchgate.netacs.org

Optimization of Synthetic Processes for Industrial Production

Addressing Challenges in Yield and Purity

Key strategies to overcome these challenges include optimizing reaction conditions and developing streamlined, multi-step procedures that can be performed in a single vessel. A two-step synthesis for 1-alkyl-3-azetidinols from primary alkylamines and epihalohydrins found that 1-alkylamino-3-chloro-2-alkanols cyclized spontaneously in up to 78% yields. researchgate.net In the conversion of 1-benzhydrylazetidin-3-ol to 3-amino-1-benzhydrylazetidine, a streamlined process was developed where the intermediate mesylate was isolated by simple filtration and then treated with ammonium hydroxide in a reactor, affording the final product in 72-84% yield. researchgate.net This method avoids complex purification steps and is suitable for large-scale synthesis. researchgate.net Deficiencies in older methods, such as those involving mesylate displacement, often included poor yields due to the formation of considerable side products, which impeded product isolation and purification. google.com

Table 1: Comparison of Synthetic Approaches for Azetidine Intermediates

| Precursor/Target Compound | Synthetic Method | Key Improvements | Achieved Yield | Purity | Citation |

|---|---|---|---|---|---|

| 1-Benzhydrylazetidin-3-ol | Improved one-pot synthesis | Minimized impurities, chromatography-free | 80% | 99.3% | acs.org |

| 1-Alkyl-3-azetidinols | Two-step from primary alkylamines and epihalohydrins | Spontaneous cyclization of intermediate | Up to 78% | N/A | researchgate.net |

| 3-Amino-1-benzhydrylazetidine | Two-step from 1-benzhydrylazetidin-3-ol via mesylate | Simple filtration of intermediate, direct amination | 72-84% | N/A | researchgate.net |

Economical and Green Synthesis Approaches

Developing economical and environmentally friendly ("green") synthesis routes for azetidine compounds is a key focus of industrial chemistry. nih.gov An optimized process for preparing 1-benzylazetidin-3-ol utilizes very low-cost and commercially available starting materials, such as benzylamine. researchgate.netresearchgate.net This approach significantly reduces the formation of byproducts like di(3-chloro-2-hydroxypropyl) benzylamine, leading to a more economical and efficient production process. researchgate.netresearchgate.net The use of inexpensive starting materials like epichlorohydrin and benzhydrylamine has also been explored for related compounds. researchgate.net

One-pot syntheses represent a significant advancement in green chemistry by reducing solvent waste, energy consumption, and processing time. A straightforward one-pot method for creating 1,3-disubstituted azetidines involves the alkylation of a primary amine with the in-situ generated bis-triflate of a 2-substituted-1,3-propanediol. nih.gov Furthermore, a novel and green synthetic procedure for a key intermediate used in the synthesis of baricitinib (B560044) starts with the cheaper and commercially available 2-(chloromethyl)oxirane and benzylamine to produce 1-benzylazetidin-3-ol. nih.gov Continuous flow technology, combined with the use of environmentally responsible solvents like cyclopentylmethyl ether, is another approach being used to address sustainability concerns in the synthesis of substituted azetidines. acs.org Visible-light-mediated intermolecular [2+2] photocycloadditions offer a modern, green approach, characterized by operational simplicity and mild conditions, to produce highly functionalized azetidines from readily available precursors. nih.gov

Synthesis of Derivatives and Related Compounds

1-Benzylazetidin-3-ol Derivatives as Intermediates

1-Benzylazetidin-3-ol is a crucial and industrially important intermediate for the synthesis of a wide range of substituted azetidines. researchgate.netgoogle.com Its utility stems from the ability to functionalize the hydroxyl group, converting it into other chemical moieties. For example, the hydroxyl group can be converted into a good leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride. google.comresearchgate.net This mesylate derivative is a versatile intermediate that can then undergo nucleophilic substitution reactions. google.comgoogle.com This strategy is employed in the synthesis of 3-amino-azetidine derivatives, where the mesylate is displaced by an amine source. google.comresearchgate.net The development of optimized and robust processes for the synthesis of 1-benzylazetidin-3-ol itself has been a key focus, as it is a starting material for the commercial synthesis of azetidin-3-ol (B1332694) hydrochloride. researchgate.netresearchgate.net

Azetidine-3-carboxylic Acid Derivatives from 1-Benzylazetidin-3-ol

1-Benzylazetidin-3-ol derivatives are valuable precursors for the synthesis of azetidine-3-carboxylic acid derivatives. google.com These carboxylic acid compounds have applications as plant growth regulators. google.com The conversion can be achieved through a multi-step process, for example, via a 3-cyanoazetidine derivative. google.com In one patented method, the mesylate of 1-benzylazetidin-3-ol is reacted with sodium cyanide in dimethylformamide to yield the corresponding 3-cyanoazetidine. google.com Subsequent hydrolysis of the nitrile group would furnish the desired carboxylic acid. An alternative approach to azetidine-3-carboxylic acid involves triflating diethyl bis(hydroxymethyl)malonate, followed by ring formation using an amine, decarboxylation, and hydrogenation. google.com More recent methods focus on the Wolff rearrangement of diazotetramic acids in the presence of various nucleophiles to access 2-oxoazetidine-3-carboxylic acid derivatives. beilstein-journals.org

Preparation of Substituted Azetidines from this compound

This compound serves as a key building block for creating a variety of substituted azetidines by modifying its primary amine group. A single-step synthesis allows for the direct reaction of 1-benzhydrylazetidin-3-yl methanesulfonate with various primary and secondary amines to produce N-substituted azetidine-3-amines. chemrxiv.org This method is effective for creating a diverse range of derivatives. chemrxiv.orgresearchgate.net For example, reactions with morpholine, benzylamine, and (S)-1-phenylethylamine yield the corresponding N-substituted products. chemrxiv.org This approach highlights the utility of the azetidine core in constructing more complex molecules, including those with pharmacological activity. chemrxiv.orgresearchgate.net Aza-Michael addition reactions with azetidine-based starting materials also provide a route to various substituted azetidines. nih.gov

Table 2: Examples of Substituted Azetidines from Azetidine-3-amine Precursors

| Starting Material | Reactant Amine | Product | Yield | Citation |

|---|---|---|---|---|

| 1-Benzhydrylazetidin-3-yl methanesulfonate | Morpholine | 4-(1-Benzhydrylazetidin-3-yl)morpholine | 77% | chemrxiv.org |

| 1-Benzhydrylazetidin-3-yl methanesulfonate | Benzylamine | 1-Benzhydryl-N-benzylazetidin-3-amine | 48% | chemrxiv.org |

| 1-Benzhydrylazetidin-3-yl methanesulfonate | (S)-1-phenylethylamine | (S)-1-benzhydryl-N-(1-phenylethyl)azetidin-3-amine | 60% | chemrxiv.org |

| 1-Benzhydrylazetidin-3-yl methanesulfonate | Octylamine | 1-Benzhydryl-N-octylazetidin-3-amine | N/A | chemrxiv.org |

Derivatization of Primary and Secondary Amines for Enhanced Properties

The derivatization of primary and secondary amines is a common and crucial strategy in chemical analysis and synthesis to impart desirable properties to the parent molecule. nih.gov Aliphatic amines often lack a UV-absorbing or fluorescent chromophore, making their detection by methods like HPLC difficult. sigmaaldrich.com Pre-column derivatization with a reagent that attaches a detectable tag allows for sensitive and selective analysis. sigmaaldrich.com Reagents such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react readily with primary amines to form stable derivatives with excellent detection characteristics. sigmaaldrich.com

A comparative study of various derivatizing agents, including Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), and Fmoc-Cl, found that different reagents are optimal under different conditions. nih.gov Dansyl-Cl is considered versatile, creating derivatives with strong fluorescence and high ionization efficiency, which is beneficial for mass spectrometry. nih.gov Fmoc-Cl is also useful, particularly under highly acidic chromatography conditions. nih.gov This chemical modification is not limited to analysis; in synthesis, derivatization is used to protect amine groups, alter solubility, or modify the biological activity of the molecule. nih.gov

Chemical Reactivity and Derivatization Studies of 1 Benzylazetidin 3 Amine

Types of Reactions Involving 1-Benzylazetidin-3-amine

The reactivity of this compound allows it to participate in a diverse range of chemical transformations, making it a versatile building block in organic synthesis. rsc.orgbldpharm.com

The oxidation of this compound can occur at several positions. The secondary amine precursors to this compound, such as N-alkylbenzylamines, undergo oxidation mediated by reagents like Ruthenium(IV) oxide (RuO₄) to yield complex mixtures consisting primarily of amides. researchgate.net The initial step in this process is often the formation of an imine intermediate through formal dehydrogenation. researchgate.net For this compound, the tertiary nitrogen of the benzylamine (B48309) moiety can be targeted. Furthermore, catalyst-free oxidation of aromatic amines using water radical cations has been shown to produce quaternary ammonium (B1175870) cations under ambient conditions. rsc.org The primary amine group on the azetidine (B1206935) ring is also susceptible to oxidation, analogous to how primary amines like benzylamine can be oxidized to the corresponding nitrile or amide. researchgate.net

The primary amine of this compound serves as a potent nucleophile in various coupling reactions, which are fundamental for constructing more complex molecules.

Amide Coupling: This is one of the most common reactions, where the primary amine condenses with a carboxylic acid to form a stable amide bond. The reaction is typically facilitated by activating agents or catalysts. growingscience.com Reagents like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) are effective for this transformation. growingscience.com The process involves the activation of the carboxylic acid by HATU to form an active ester, which is then readily attacked by the amine. growingscience.com

C-N Cross-Coupling: These reactions create a new carbon-nitrogen bond, typically by coupling the amine with an organic halide. mdpi.com While classic methods like the Ullmann reaction often require stoichiometric copper, modern catalytic systems have been developed. mdpi.com For instance, nickel-catalyzed cross-coupling reactions can join amines with aryl halides. mdpi.com

A³ Coupling (Alkyne-Aldehyde-Amine): This is a three-component reaction that provides a direct route to propargylic amines. nih.gov In a typical transition-metal catalyzed A³ coupling, this compound could react with a terminal alkyne and an aldehyde to form the corresponding propargylamine (B41283) derivative. nih.gov

Table 1: Examples of Coupling Reactions for Primary Amines

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Amide Coupling | Carboxylic Acid, Amine | HATU, DIPEA | Amide | growingscience.com |

| Kumada-Corriu | Aryl Halide, Grignard Reagent | Ni or Pd Complexes | C-C Bonded Product | mdpi.com |

| Sonogashira | Aryl Halide, Terminal Alkyne | Pd(0)/Cu(I) | Enynes | mdpi.com |

| A³ Coupling | Terminal Alkyne, Aldehyde, Amine | Transition Metal (e.g., Cu(I)) | Propargylic Amine | nih.gov |

Functionalization of this compound involves modifying its core structure to introduce new chemical properties. The inherent strain of the azetidine ring is a key driver for its unique reactivity. rsc.org

Ring-Opening Reactions: Under appropriate conditions, the strained azetidine ring can undergo nucleophilic ring-opening reactions. This involves the cleavage of a σ-N–C bond, providing a pathway to functionalized acyclic amines. rsc.org

Substitution at the 3-Amino Group: The primary amine can be readily functionalized through substitution reactions. For example, it can be alkylated by reacting with alkyl halides. This is demonstrated in syntheses where a leaving group on the 3-position of the azetidine ring (such as a mesylate) is displaced by an amine nucleophile to build the azetidine-3-amine structure itself. chemrxiv.orgvulcanchem.com This highlights the capability of the nitrogen atom to act as a nucleophile to form new C-N bonds.

Strategies for Derivatization for Analytical and Synthetic Purposes

Derivatization of the primary amine in this compound is a common strategy used for both analytical detection and as a protective group in multi-step syntheses. semanticscholar.orgresearchgate.net By converting the amine to a derivative, its polarity can be altered, and chromophores or fluorophores can be introduced to facilitate detection by HPLC or other methods. thermofisher.com

Acylation is a robust method for derivatizing the primary amino group of this compound. This reaction typically involves treating the amine with an acylating agent like an acid chloride or anhydride (B1165640). semanticscholar.orggoogle.com

Using Acid Anhydrides: A mild and environmentally friendly method involves the acylation of amines with acid anhydrides (e.g., acetic anhydride, benzoic anhydride) in an aqueous medium. The reaction can be promoted by adding a weak base like sodium bicarbonate (NaHCO₃), which liberates the free amine from its potential protonated state and neutralizes the carboxylic acid byproduct. semanticscholar.org

Using Acyl Halides: The reaction with acyl chlorides (e.g., benzoyl chloride) is a conventional method, often performed in an organic solvent in the presence of a base to scavenge the HCl generated. google.com This method is effective for creating amide derivatives. core.ac.uk

Table 2: Common Acylating Agents for Amines

| Reagent Class | Example Reagent | Conditions | Reference |

|---|---|---|---|

| Acid Anhydride | Acetic Anhydride | Aqueous NaHCO₃ | semanticscholar.org |

| Acid Anhydride | Benzoic Anhydride | Aqueous NaHCO₃ | semanticscholar.org |

| Acyl Halide | Acetyl Chloride | Organic solvent, base | semanticscholar.org |

| Acyl Halide | Benzoyl Chloride | Organic solvent, base | google.comcore.ac.uk |

| Chloroformate | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Basic conditions | thermofisher.comnih.gov |

Silylation is another key derivatization technique, primarily used to protect the N-H bonds of the primary amine, increasing its steric bulk and modifying its reactivity. gelest.com

N-Silylation: This involves the formation of a nitrogen-silicon bond. Common reagents for this purpose include trimethylchlorosilane (TMS-Cl), often used with a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. gelest.com Another effective reagent is hexamethyldisilazane (B44280) (HMDS), which offers the advantage that the only byproduct is ammonia (B1221849). gelest.com These reactions are useful for temporarily protecting the amine during other synthetic steps. core.ac.uk

C-H Silylation: More advanced methods can achieve silylation at C-H bonds. Research has shown that Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₅F₅)₃) can catalyze the C(sp³)-H silylation of N-benzylated tertiary amines. nih.govd-nb.info This reaction proceeds via dehydrogenation to an enamine intermediate, followed by silylation at the β-carbon position relative to the nitrogen atom. nih.govd-nb.info This suggests that the benzyl (B1604629) group in this compound could potentially undergo such functionalization.

Table 3: Common Silylating Agents for Amines

| Reagent | Abbreviation | Typical Use | Reference |

|---|---|---|---|

| Trimethylchlorosilane | TMS-Cl | N-H protection (with base) | core.ac.ukgelest.com |

| Hexamethyldisilazane | HMDS | N-H protection | gelest.com |

| 1,2-Bis(chlorodimethylsilyl)ethane | - | Derivatization of primary amines | gelest.com |

| Dihydrosilanes (e.g., Ph₂SiH₂) | - | C-H silylation (with B(C₅F₅)₃ catalyst) | nih.govd-nb.info |

Alkylation

The primary amine of this compound is readily alkylated to form secondary or tertiary amines. Common methods include direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Direct Alkylation: Direct N-alkylation involves reacting the amine with an alkyl halide. However, this method can be complicated by the tendency for over-alkylation, where the initially formed secondary amine reacts further with the alkylating agent. wikipedia.org For laboratory synthesis, reductive amination is often preferred to achieve mono-alkylation. masterorganicchemistry.com A specific methodology for synthesizing N-substituted azetidin-3-amines involves the reaction of a stable precursor, 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627), with various primary and secondary amines. chemrxiv.org This approach demonstrates the feasibility of introducing diverse substituents onto the azetidin-3-amine (B9764) core. For instance, reacting the methanesulfonate precursor with piperidine (B6355638) in acetonitrile (B52724) (MeCN) at 80°C yields the desired product in 72% yield. chemrxiv.org

Reductive Amination: Reductive amination is a highly effective method for the controlled N-alkylation of amines. masterorganicchemistry.comwikipedia.org This process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.org This one-pot reaction is often carried out under mild, neutral, or weakly acidic conditions. wikipedia.org Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comwikipedia.org This method avoids the issue of multiple alkylations that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com The versatility of reductive amination allows for the introduction of a wide array of alkyl groups by selecting the appropriate aldehyde or ketone. masterorganicchemistry.com

| Reactant 1 (Amine Source) | Reactant 2 (Alkylating Agent) | Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Benzhydrylazetidin-3-yl methanesulfonate | Piperidine (2 equiv.) | Nucleophilic Substitution | MeCN, 80°C, overnight | 1-(1-Benzhydrylazetidin-3-yl)piperidine | 72% | chemrxiv.org |

| 1-Benzhydrylazetidin-3-yl methanesulfonate | Benzylamine | Nucleophilic Substitution | MeCN, 80°C, overnight | 1-Benzhydryl-N-benzylazetidin-3-amine | 48% | chemrxiv.org |

| Aldehyde/Ketone | Amine | Reductive Amination | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), neutral/weakly acidic pH | N-Alkyl Amine | Varies | masterorganicchemistry.comwikipedia.org |

| Ketone | Aqueous Ammonia | Reductive Amination | Iron Catalyst, H₂, 140-150°C | Primary Amine | Good | d-nb.info |

Formation of Carbamates

The primary amine of this compound can react with various reagents to form stable carbamate (B1207046) derivatives. Carbamates are frequently used as protecting groups in organic synthesis or as key functional groups in biologically active molecules. masterorganicchemistry.comnih.gov The formation typically involves the reaction of the amine with a chloroformate or a dicarbonate (B1257347) under basic conditions. wikipedia.org

Common methods for carbamate formation include:

Reaction with Chloroformates: Amines react with reagents like benzyl chloroformate (Cbz-Cl) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base to yield the corresponding Cbz or Fmoc-protected amines. wikipedia.orgmasterorganicchemistry.com

Reaction with Dicarbonates: Di-tert-butyl dicarbonate (Boc₂O) is widely used to form tert-butoxycarbonyl (Boc) protected amines. chemistrysteps.com The reaction is typically carried out in the presence of a base like triethylamine or sodium bicarbonate. synarchive.com

Three-Component Coupling: A modern approach involves the coupling of an amine, carbon dioxide (CO₂), and an alkyl halide in the presence of a base like cesium carbonate. nih.govorganic-chemistry.org This method offers mild reaction conditions and avoids overalkylation. organic-chemistry.org

These reactions convert the nucleophilic primary amine into a less reactive carbamate, which is stable under a variety of reaction conditions. masterorganicchemistry.com

| Amine | Reagent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Generic Amine (R-NH₂) | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | Boc-protected amine (R-NHBoc) | synarchive.com |

| Generic Amine (R-NH₂) | Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | EtOAc, H₂O | Boc-protected amine (R-NHBoc) | synarchive.com |

| Generic Amine (R-NH₂) | Benzyl Chloroformate (Cbz-Cl) | Sodium Bicarbonate (NaHCO₃) | Aprotic Solvents (e.g., CH₂Cl₂) | Cbz-protected amine (R-NHCbz) | highfine.com |

| Generic Amine (R-NH₂) | 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | Pyridine or NaHCO₃ | - | Fmoc-protected amine (R-NHFmoc) | highfine.com |

| Primary Amine | CO₂, Alkyl Halide | Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | N-Alkyl Carbamate | nih.gov |

Reaction Conditions and Critical Parameters for Derivatization

The success of derivatizing this compound hinges on the careful control of reaction conditions. Critical parameters such as solvent, temperature, pH, and the choice of reagents and catalysts can significantly influence reaction outcomes, yields, and selectivity.

For alkylation reactions , particularly reductive amination, the pH of the reaction medium is crucial. The reaction is typically performed under neutral or slightly acidic conditions (pH ~6-7) to facilitate the formation of the iminium ion intermediate without deactivating the amine nucleophile. wikipedia.org The choice of reducing agent is also critical; mild hydride reagents like NaBH₃CN or NaBH(OAc)₃ are preferred as they selectively reduce the imine/iminium ion over the starting aldehyde or ketone. masterorganicchemistry.comwikipedia.org

For the formation of carbamates , the reaction is generally conducted under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity. highfine.com The choice of base, from inorganic bases like sodium bicarbonate to organic amines like triethylamine or pyridine, can affect the reaction rate and prevent side reactions. synarchive.comhighfine.com Temperature is also a key parameter; many protection reactions are run at room temperature or 0°C to control reactivity. synarchive.com The solvent must be chosen to ensure the solubility of all reactants; common choices include dichloromethane, acetonitrile, or biphasic systems like ethyl acetate/water. synarchive.comvulcanchem.com

| Derivatization Type | Parameter | Typical Conditions/Considerations | Reference |

|---|---|---|---|

| Alkylation (Reductive Amination) | pH | Neutral to weakly acidic (pH ~6-7) to balance imine formation and amine reactivity. | wikipedia.org |

| Reducing Agent | Mild, selective agents like NaBH₃CN, NaBH(OAc)₃, or H₂ with a metal catalyst. | wikipedia.orgd-nb.info | |

| Temperature | Often room temperature, but can be elevated (e.g., 80-150°C) depending on catalyst and reactants. | chemrxiv.orgd-nb.info | |

| Carbamate Formation | Base | Required to neutralize generated acid (e.g., HCl) and enhance amine nucleophilicity. Examples: Et₃N, NaHCO₃, pyridine. | synarchive.comhighfine.com |

| Solvent | Aprotic solvents (CH₂Cl₂, MeCN) or biphasic systems (EtOAc/H₂O) are common. | synarchive.comvulcanchem.com | |

| Temperature | Typically 0°C to room temperature to control reaction rate. | synarchive.com |

Advanced Analytical Characterization of 1 Benzylazetidin 3 Amine and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and bonding arrangements within 1-benzylazetidin-3-amine and its related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net

In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) are observed for the different types of protons present in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region, while the protons on the azetidine (B1206935) ring and the benzylic methylene (B1212753) protons resonate at characteristic upfield positions. chemistrysteps.com For instance, in a reported synthesis, the ¹H NMR spectrum of 1-benzylazetidin-3-ol (B1275582), a closely related precursor, showed the five aromatic protons as a multiplet between δ 7.21 and 7.34 ppm. The benzylic methylene protons and the protons of the azetidine ring appeared as multiplets at δ 3.60–3.70 ppm and δ 2.96–2.99 ppm, respectively. scienceopen.com The chemical shifts of amine protons can vary and are often broad, appearing in a range of 1-5 ppm for primary amines. ucl.ac.uk

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The number of distinct signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts in ¹³C NMR are indicative of the hybridization and electronic environment of the carbon atoms. researchgate.net For example, aromatic carbons resonate in the δ 120-140 ppm range, while the sp³ hybridized carbons of the azetidine ring and the benzylic carbon appear at higher field strengths.

A derivative, 1-benzhydryl-N-benzylazetidin-3-amine, exhibited characteristic signals in its ¹H-NMR spectrum (300 MHz, CDCl₃), including a multiplet for 15 aromatic protons between δ 7.43-7.17 ppm and a singlet at δ 4.34 ppm. chemrxiv.org Another derivative, after purification, showed ¹H-NMR signals (300 MHz, CDCl₃) with aromatic protons in the range of δ 7.46-7.17 ppm and various multiplets for the aliphatic protons. chemrxiv.org Its ¹³C-NMR spectrum (75 MHz, CDCl₃) displayed peaks at δ 146.3, 142.3, and down to 32.9 ppm, corresponding to the different carbon environments in the molecule. chemrxiv.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1-Benzylazetidin-3-ol scienceopen.com | ¹H | 7.21-7.34 | m | Aromatic protons (5H) |

| ¹H | 4.40-4.44 | m | CH-OH (1H) | |

| ¹H | 3.60-3.70 | m | Benzyl CH₂ and Azetidine CH₂ (4H) | |

| ¹H | 2.96-2.99 | m | Azetidine CH₂ (2H) | |

| ¹H | 2.40-2.46 | m | Azetidine CH (1H) | |

| 1-Benzhydryl-N-benzylazetidin-3-amine chemrxiv.org | ¹H | 7.43-7.17 | m | Aromatic protons (15H) |

| ¹H | 4.34 | s | Benzhydryl CH (1H) | |

| Another Derivative chemrxiv.org | ¹H | 7.46-7.17 | m | Aromatic protons (15H) |

| ¹³C | 146.3, 142.3, 128.5, 127.6, 127.2, 126.9, 126.3, 78.1, 58.8, 55.3, 51.1, 42.6, 32.9 | Various carbon atoms |

Note: NMR data can vary based on the solvent and spectrometer frequency.

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly powerful. veeprho.com

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, allowing for the analysis of individual components in a mixture. veeprho.com For this compound, LC-MS can confirm the presence of the target compound by identifying its molecular ion peak ([M+H]⁺).

HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula of a compound. veeprho.com This is crucial for confirming the identity of newly synthesized derivatives. For example, the HRMS (ESI) analysis of a derivative of 1-benzhydrylazetidin-3-amine (B1275430) showed a calculated m/z of 383.2487 for [M+H]⁺ (C₂₇H₃₀N₂) and an observed value of 383.2475. chemrxiv.org Another derivative had a calculated m/z of 508.2519 for [M+H]⁺ (C₃₃H₃₄ClN₃) and a found value of 508.2522. chemrxiv.org

Table 2: Mass Spectrometry Data for this compound Derivatives

| Compound Derivative | Ionization Mode | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) | Molecular Formula |

| Derivative 1 chemrxiv.org | ESI | 383.2487 | 383.2475 | C₂₇H₃₀N₂ |

| Derivative 2 chemrxiv.org | ESI | 508.2519 | 508.2522 | C₃₃H₃₄ClN₃ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H, C-H, and C-N bonds.

Primary amines (RNH₂) typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The N-H bending vibration for primary amines is observed between 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aliphatic amines appears in the 1250-1020 cm⁻¹ range, while for aromatic amines, it is found between 1335-1250 cm⁻¹. orgchemboulder.com The spectrum would also show C-H stretching vibrations for the aromatic ring (around 3100-3000 cm⁻¹) and the aliphatic portions of the molecule (around 3000-2850 cm⁻¹). libretexts.org

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Primary Amine (N-H) | Stretch | 3400-3250 (two bands) orgchemboulder.com |

| Primary Amine (N-H) | Bend | 1650-1580 orgchemboulder.com |

| Aromatic C-H | Stretch | 3100-3000 libretexts.org |

| Aliphatic C-H | Stretch | 3000-2850 libretexts.org |

| Aromatic C-C | Stretch (in-ring) | 1600-1400 libretexts.org |

| Aliphatic C-N | Stretch | 1250-1020 orgchemboulder.com |

UV/Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound, providing information about conjugated systems. upi.edu The benzyl group in this compound contains a chromophore (the benzene (B151609) ring) that absorbs UV light. Benzene itself shows a strong absorption near 200 nm and a weaker, fine-structured band around 254 nm. msu.edu The presence of substituents on the benzene ring can cause a shift in the absorption maxima (bathochromic or hypsochromic shifts). While not as structurally informative as NMR or MS, UV/Vis spectrophotometry can be used for quantitative analysis and to confirm the presence of the aromatic moiety. upi.eduresearchgate.net

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and its derivatives. sci-hub.se The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. sci-hub.se Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

For amine analysis, reversed-phase HPLC with a C18 column is commonly used. google.com Detection is often performed using a UV detector, set at a wavelength where the analyte absorbs, such as 254 nm for compounds containing a benzene ring. google.com The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). google.comagriculturejournals.cz The retention time (Rt) of the compound is a characteristic parameter under specific chromatographic conditions. For some derivatives, HPLC analysis has shown purities of 99% or higher. scienceopen.com In some cases, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or dansyl chloride is employed to enhance the detectability of amines that lack a strong chromophore. agriculturejournals.czthermofisher.com

Table 4: Typical HPLC Conditions for Amine Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 google.com |

| Mobile Phase | Aqueous buffer (e.g., phosphate) and organic solvent (e.g., methanol, acetonitrile) google.com |

| Detection | UV at 254 nm google.com |

| Flow Rate | Typically around 1.0 mL/min google.com |

| Column Temperature | Often controlled, e.g., 30°C google.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For primary amines like this compound, derivatization is often a necessary step to improve their volatility and chromatographic behavior. iu.edusigmaaldrich.com The presence of active hydrogens in the amine group can lead to issues such as peak tailing and poor resolution. researchgate.net

Derivatization chemically modifies the analyte to make it more suitable for GC-MS analysis. iu.edu Common derivatization methods for primary amines include silylation, acylation, and alkylation. jfda-online.com For instance, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amine group with a more stable trimethylsilyl (B98337) (TMS) group. iu.edu Similarly, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can also enhance volatility and improve chromatographic performance. iu.edu

The choice of derivatizing reagent and reaction conditions can significantly impact the resulting chromatogram and mass spectrum. For example, some derivatization reactions may yield multiple products, necessitating careful optimization of parameters such as temperature and reaction time to favor the formation of a single, stable derivative. sigmaaldrich.com

The mass spectrometer component of the GC-MS provides crucial structural information. The electron impact (EI) ionization of the derivatized amine leads to a characteristic fragmentation pattern that can be used for identification. For example, TMS derivatives often show fragments corresponding to the loss of a methyl group (M-15) or a t-butyl group (M-57). sigmaaldrich.com The use of specific solvents during injection can also influence the results; for instance, using methanol or ethanol (B145695) can sometimes lead to the formation of imine condensation products with primary amines. nih.gov

Table 1: GC-MS Derivatization Agents for Primary Amines

| Derivatization Technique | Reagent Example | Effect on Primary Amine |

|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active hydrogen with a TMS group, increasing volatility. iu.edu |

| Acylation | Trifluoroacetic anhydride (TFAA) | Forms a more stable and volatile acyl derivative. iu.edu |

| Alkylation | Dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) | Can form dimethylaminomethylene derivatives. iu.edu |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for the qualitative analysis of compounds and for monitoring the progress of chemical reactions. ucsb.edulibretexts.org It operates on the principle of differential partitioning of a compound between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). libretexts.org

For the analysis of this compound and its derivatives, the choice of the mobile phase is critical to achieve good separation. The polarity of the solvent system is adjusted to ensure that the compounds of interest have an optimal retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org An ideal Rf value is typically around 0.3 to 0.5 for effective separation. ucsb.edu

Visualization of the separated spots on the TLC plate is achieved using various methods. Since amines are often not visible under UV light unless they contain a suitable chromophore, specific visualizing agents are required. ucsb.edu Ninhydrin is a common reagent that reacts with primary amines to produce a characteristic pink or purple spot upon heating. illinois.edu Other general-purpose visualization techniques include iodine vapor, which reversibly stains organic compounds, and charring with a strong acid solution. ucsb.edu For primary amines, on-spot derivatization with reagents like tris(2,6-dimethoxyphenyl)methilium can also be used to create derivatives that are easily detectable by other methods, such as mass spectrometry. nih.gov

Table 2: Common TLC Visualization Reagents for Amines

| Reagent | Description | Observation |

|---|---|---|

| Ninhydrin | Sprayed onto the plate, followed by heating. | Pink or purple spots indicate the presence of primary amines. illinois.edu |

| Iodine Vapor | Plate is placed in a chamber with iodine crystals. | Brownish spots appear where organic compounds are present. ucsb.edu |

| Potassium Permanganate | A solution of potassium permanganate. | Yellow to brown spots on a purple background. illinois.edu |

Other Characterization Methods

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure of a solid material. xraydiffrac.com When a crystalline solid is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a predictable pattern of intensities and scattering angles. This diffraction pattern serves as a unique "fingerprint" of the crystalline compound. xraydiffrac.com

The analysis of the XRD pattern can reveal whether a sample is a single crystalline phase, a mixture of different crystalline phases, or contains amorphous (non-crystalline) material. xraydiffrac.comijcce.ac.ir The sharpness and intensity of the diffraction peaks are related to the degree of crystallinity and the size of the crystallites. xraydiffrac.com For novel crystalline derivatives, single-crystal X-ray diffraction can be employed to determine the precise three-dimensional arrangement of atoms in the molecule. mdpi.com

Table 3: Information Obtained from XRD Analysis

| Parameter | Description |

|---|---|

| Diffraction Angles (2θ) | Used to determine the interplanar spacings (d-spacings) of the crystal lattice. xraydiffrac.com |

| Peak Intensities | Related to the arrangement of atoms within the crystal structure. xraydiffrac.com |

| Peak Widths | Can provide information about crystallite size and microstrain within the material. xraydiffrac.com |

| Crystal System | The fundamental repeating unit of the crystal structure (e.g., cubic, tetragonal, etc.). walisongo.ac.id |

Computational and Theoretical Studies of 1 Benzylazetidin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the fundamental properties of molecules. chemrxiv.orgqulacs.org For 1-benzylazetidin-3-amine, these methods have been applied to understand its electronic structure and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. unige.ch DFT calculations are used to determine the optimized geometry and electronic properties of this compound. researchgate.net This method replaces the complex many-electron problem with a computationally more manageable one based on the electron density. uci.edu DFT has been successfully used to investigate the sensing mechanisms of various amine-functionalized materials by calculating adsorption energies and charge transfer. mdpi.com

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals is crucial in understanding the chemical reactivity of a molecule. For instance, a higher HOMO energy suggests a greater tendency to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. DFT calculations have been employed to analyze the electronic effects in amine compounds, showing a correlation between the negative charge on the nitrogen atom and the compound's basicity. nipponsteel.com While specific DFT data for this compound is not detailed in the provided results, the methodology is standard for such analyses.

Time-Dependent Density Functional Theory (TD-DFT) Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited-state properties of molecules, which are directly related to their optical absorption and emission spectra. nih.govethernet.edu.et This approach allows for the prediction of properties like absorption wavelengths and oscillator strengths. nih.gov Although specific TD-DFT analysis of this compound is not available in the search results, this technique would be instrumental in understanding its photophysical behavior, such as its UV-Vis absorption spectrum. The accuracy of TD-DFT results can be influenced by the choice of exchange-correlation functionals. uci.edu

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the reactive behavior of molecules. It provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). ajchem-a.com

For a molecule like this compound, an MESP analysis would reveal the nucleophilic character of the amine group's nitrogen atom, which possesses a lone pair of electrons, and the electrophilic regions. The color-coded map generated by MESP analysis typically shows negative potential in red and positive potential in blue. ajchem-a.com While a specific MESP map for this compound is not provided, the general principles indicate that the nitrogen of the amine group would be a region of negative electrostatic potential. It's important to note that the intensity of the MESP maxima or minima does not always directly correlate with interaction energies in molecular complexes. researchgate.net

Docking Studies and Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein receptor. nih.gov

Docking studies can provide insights into the binding mode and affinity of a compound within the active site of a receptor. researchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor. mdpi.com For example, docking studies on benzothiazole (B30560) derivatives have been used to understand their binding at the ATP binding site of protein kinases. biointerfaceresearch.com

Correlation with Biological Activity

The results from docking studies are often correlated with the experimentally determined biological activity of a series of compounds. A good correlation between docking scores (which represent the predicted binding affinity) and biological activity (such as IC50 values) can validate the docking protocol and provide a reliable model for designing new, more potent compounds. nih.gov For instance, a molecular docking approach for a set of 73 compounds showed a good correlation coefficient (r² = 0.499) between the docking score and IC50 values. nih.gov This correlation helps in understanding the structural requirements for a compound to be biologically active.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry that aim to identify the key structural features of a molecule responsible for its biological activity. gardp.org By systematically modifying the chemical structure of a compound and observing the effect on its biological activity, researchers can develop a SAR profile. gardp.org

For derivatives of this compound, SAR studies would involve synthesizing and testing various analogs to understand the importance of the benzyl (B1604629) group, the azetidine (B1206935) ring, and the amine substituent for a particular biological effect. For example, in studies of YC-1 analogs, it was found that the 1-benzyl group was crucial for antiplatelet activity, and its removal significantly reduced this activity. nih.gov Similarly, modifications to other parts of a molecule, such as the introduction of different substituents, can lead to enhanced or diminished activity. nih.govnih.gov These studies are essential for optimizing lead compounds into more effective drug candidates. gardp.org

Impact of Structural Modifications on Biological Activity

The biological activity of this compound is intrinsically linked to its molecular structure. Computational models and structure-activity relationship (SAR) studies on related compounds allow for predictions on how specific structural changes might enhance or diminish its therapeutic potential. The core scaffold, consisting of a benzyl group, an azetidine ring, and an amine at the 3-position, offers multiple points for modification.

Key areas for structural modification include:

The Azetidine Ring: The four-membered azetidine ring is a strained heterocycle with distinct conformational and electronic properties. Its strained nature can enhance metabolic stability compared to analogous five- or six-membered rings like pyrrolidine (B122466) or piperidine (B6355638). bibliotekanauki.pl Altering the ring size to a pyrrolidine or piperidine would decrease ring strain, which can reduce reactivity but may improve thermal stability.

The Benzyl Group: Substituents on the phenyl ring of the benzyl group can significantly modulate the electronic properties of the entire molecule. Electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) can alter the molecule's polarity, lipophilicity, and ability to engage in specific interactions with biological targets. For instance, in related benzylideneacetophenones, the presence of electron-donating groups on the phenyl rings was found to enhance anti-inflammatory and antioxidant activities. nih.gov Similarly, for some kinase inhibitors, adding a CF₃ group to a benzyl moiety improved potency. srce.hr

The 3-Amino Group: The primary amine at the 3-position is a critical functional group, often serving as a key interaction point with biological macromolecules through hydrogen bonding or ionic interactions. Alkylation or acylation of this amine would change its hydrogen-bonding capacity and basicity. For example, converting a primary amine to a secondary or tertiary amine can alter its pKa and steric profile, thereby influencing its binding affinity to a target protein.

The following interactive table summarizes the predicted impact of various structural modifications on the biological activity of this compound, based on established principles from related compound series.

| Modification Site | Type of Modification | Structural Change | Predicted Impact on Biological Activity | Relevant Principles from Literature |

| Azetidine Ring | Ring Size Alteration | Replace azetidine with pyrrolidine or piperidine | May decrease reactivity due to reduced ring strain but could improve thermal stability and alter binding conformation. bibliotekanauki.pl | |

| Benzyl Group | Aromatic Substitution | Introduction of Electron-Withdrawing Groups (e.g., -Cl, -F, -CF₃) | Can modulate electronic distribution, potentially improving binding affinity for targets sensitive to electrostatic interactions. nih.govsrce.hr | |

| Benzyl Group | Aromatic Substitution | Introduction of Electron-Donating Groups (e.g., -OCH₃, -NH₂) | May enhance activities like antioxidant or anti-inflammatory effects by altering redox potential and hydrogen bonding capabilities. nih.gov | |

| 3-Amino Group | N-Alkylation | Conversion of primary amine (-NH₂) to secondary (-NHR) or tertiary (-NR₂) amine | Alters basicity (pKa) and steric bulk, which can fine-tune binding selectivity and affinity for specific biological targets. wikipedia.org | |

| 3-Amino Group | N-Acylation | Conversion of amine (-NH₂) to amide (-NHCOR) | Removes basicity and introduces a hydrogen bond acceptor, which can completely change the mode of interaction with biological targets. uou.ac.in |

These computational predictions and SAR principles serve as a foundational guide for medicinal chemists to rationally design new analogs of this compound with optimized potency and selectivity for a desired biological effect.

Charge Transport and Electronic Structure Analysis

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to analyze the electronic properties of molecules like this compound. These studies provide a detailed picture of electron distribution, molecular orbitals, and reactivity, which are fundamental to understanding its behavior in both biological and material science contexts. researchgate.net

The electronic structure of this compound is characterized by the interplay between the electron-rich amine groups and the aromatic benzyl substituent.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity and electronic properties. For azetidine derivatives, the HOMO often exhibits significant electron density on the nitrogen atom of the azetidine ring, reflecting its nucleophilic character. srce.hr Conversely, the LUMO is typically distributed over the aromatic ring system, indicating the electrophilic sites within the molecule. The energy gap between the HOMO and LUMO influences the molecule's chemical stability and the energy required for electronic excitation.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the most negative regions are expected to be centered around the nitrogen atoms of the azetidine ring and the 3-amino group, due to the presence of lone pairs of electrons. These sites are prone to electrophilic attack or hydrogen bonding with donor groups. The aromatic ring will exhibit a less negative or even slightly positive potential, influenced by the attached substituents.

Charge Transport and Redox Properties: The ability of a molecule to transport charge is related to its ionization potential (energy to remove an electron) and electron affinity (energy released when gaining an electron). Theoretical studies on related azetidine derivatives show that electron transfer processes, such as oxidation or reduction, can dramatically influence the molecule's stability and reactivity. mdpi.comnih.gov For instance, one-electron reduction has been shown to facilitate the ring-opening of the azetidine heterocycle in certain derivatives. mdpi.comnih.gov While specific charge transport studies on this compound are not extensively documented, the presence of both amine donors and an aromatic system suggests it could participate in electron transfer processes. Natural Bond Orbital (NBO) analysis of similar structures reveals charge distribution and stabilizing effects from electron donation, which are key to understanding reactivity in processes like C-H activation. acs.org

Applications in Medicinal Chemistry and Drug Discovery

General Role of Azetidines in Pharmaceuticals

Azetidines are four-membered, nitrogen-containing saturated heterocycles that have garnered significant attention in medicinal chemistry. nih.govresearchgate.netenamine.net Despite historical challenges associated with their synthesis, recent advancements have made them more accessible for drug discovery. nih.govresearchgate.nettechnologynetworks.com The value of the azetidine (B1206935) scaffold lies in its satisfactory stability and molecular rigidity. nih.govresearchgate.net This structural rigidity is a desirable trait in drug design, as it reduces the conformational flexibility of a molecule. enamine.net A decrease in the entropy of a molecule binding to its biological target can lead to higher affinity and more reproducible results in computational screening methods. enamine.net

The small, rigid nature of the azetidine ring makes it a valuable building block in the development of pharmaceuticals. sciencedaily.com It is considered the smallest nitrogen-containing saturated heterocycle with reasonable chemical stability. enamine.net Consequently, compounds incorporating the azetidine moiety have shown a diverse and important range of pharmacological activities. nih.govresearchgate.net These activities include applications as anticancer, antibacterial, antimicrobial, antimalarial, anti-inflammatory, antidiabetic, and antiviral agents. nih.govresearchgate.net Furthermore, azetidine derivatives are useful for treating central nervous system disorders and have been investigated for their potential as dopamine (B1211576) antagonists. nih.govresearchgate.net The successful incorporation of azetidine into drugs like the calcium channel blocker Azelnidipine, used as an antihypertensive, highlights its utility in pharmaceutical development. enamine.net

Specific Biological Activities and Therapeutic Potential

Azetidine derivatives have been investigated for their potential as anticonvulsant agents. nih.govproquest.com The 2-azetidinone ring, a carbonyl derivative of azetidine also known as a β-lactam, is a core structure in many biologically active compounds, and derivatives have been reported to possess anticonvulsant properties. proquest.comglobalresearchonline.net

Research has focused on designing and synthesizing various azetidine derivatives to evaluate their effectiveness in preclinical seizure models. Studies have utilized models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to screen for anticonvulsant activity. nih.gov For instance, a series of 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives were designed based on a pharmacophore model for anticonvulsant activity. nih.gov Several compounds from this series showed significant protection in both MES and scPTZ screenings without exhibiting neurotoxicity. nih.gov

Similarly, other studies have developed novel series of acetamide derivatives containing a pyrrolidine-2,5-dione structure, which also demonstrated broad-spectrum anticonvulsant properties in MES, scPTZ, and 6 Hz seizure models. mdpi.commdpi.com One lead compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed a more beneficial therapeutic profile than the reference drug valproic acid in the MES and 6 Hz tests. mdpi.com Another study on alaninamide derivatives identified a lead molecule with robust protective effects in the MES and 6 Hz seizure models, indicating a favorable therapeutic window. semanticscholar.org These findings underscore the potential of azetidine-related structures as scaffolds for the development of new antiepileptic drugs. nih.govsemanticscholar.orgnih.gov

| Compound Series | Seizure Model(s) Used | Key Findings | Reference |

| 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives | MES, scPTZ, 6 Hz | Compounds 5h and 5i showed marked protection at 300 mg/kg. | nih.gov |

| 3-(substituted-phenyl)-2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | MES, scPTZ, 6 Hz | Compound 14 showed robust activity with ED50 values of 49.6 mg/kg (MES) and 31.3 mg/kg (6 Hz). | mdpi.com |

| 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | MES, 6 Hz, scPTZ | Compound 6 was more potent than valproic acid in MES and 6 Hz tests. | mdpi.com |

| ((benzyloxy)benzyl)propanamide derivatives | MES, 6 Hz | Compound 5 emerged as a lead molecule with ED50 of 48.0 mg/kg (MES) and 45.2 mg/kg (6 Hz). | semanticscholar.org |

Dopamine antagonists are drugs that block dopamine receptors. wikipedia.org They are commonly used as antipsychotics for treating conditions like schizophrenia and bipolar disorder, and as antiemetics for nausea and vomiting. wikipedia.org These drugs are classified into generations, with first-generation (typical) antipsychotics primarily blocking D2 receptors and second-generation (atypical) antipsychotics also acting on serotonin receptors. wikipedia.org

The azetidine scaffold has been identified as a promising structure for developing compounds with dopamine antagonist activity. nih.govresearchgate.net Research into azetidine derivatives has explored their potential to interact with dopamine receptors. For example, a study on the synthesis and biological evaluation of novel azetidine derivatives investigated their activity as dopamine antagonists. acs.org While specific details on 1-Benzylazetidin-3-amine are limited in this context, the broader class of azetidines is recognized for its potential in modulating the dopaminergic system, which is a key target for treating various neurological and psychiatric disorders. nih.govresearchgate.netresearchgate.net The design of novel dopamine antagonists often involves creating molecules that fit specific pharmacophore models derived from known potent antagonists like SCH 23390. nih.gov

| Dopamine Receptor Antagonist Class | Primary Mechanism | Therapeutic Uses | Examples |

| First-Generation (Typical) Antipsychotics | Block D2 dopamine receptors. wikipedia.org | Schizophrenia, psychosis. wikipedia.org | Haloperidol, Prochlorperazine. wikipedia.orgamegroups.org |

| Second-Generation (Atypical) Antipsychotics | Block D2 and serotonin 5HT2A receptors. wikipedia.org | Schizophrenia, bipolar disorder, depression. wikipedia.org | Risperidone, Olanzapine, Quetiapine. wikipedia.org |

| Antiemetics | Block D2 receptors in the chemoreceptor trigger zone. amegroups.org | Nausea and vomiting. amegroups.org | Metoclopramide, Domperidone. amegroups.orgdrugbank.com |

Several studies have highlighted the potential of azetidine derivatives as antidepressant agents. nih.govproquest.commedwinpublishers.comebi.ac.uk In one key study, tricyclic derivatives of azetidine were synthesized and screened for their potential antidepressant activity. nih.gov The most active series featured the tricyclic ring attached to position 1 of the azetidine and a basic group at position 3. nih.gov The pharmacological profile of the most promising compound from this series classified it as a central nervous system stimulant that was devoid of peripheral anticholinergic activity. nih.gov Its performance was comparable to reference standards in reserpine (B192253) antagonism tests in mice, a common screening method for antidepressant potential. nih.gov

Further research has supported the development of azetidinone derivatives for their effects on the central nervous system. medwinpublishers.com For example, studies involving the synthesis and characterization of indole-bearing azetidinone derivatives have been conducted to evaluate their antidepressant activity, including docking studies to understand their interaction with biological targets. medwinpublishers.com

The 2-azetidinone skeleton, also known as the β-lactam ring, is a well-established pharmacophore in antibiotics like penicillins. medcraveonline.com Beyond the famous β-lactam antibiotics, a wide range of other azetidine and azetidinone derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. proquest.comnih.govscirp.org These compounds have shown activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. scirp.orgwisdomlib.org

For instance, newly synthesized 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one (B1220530) derivatives were screened for antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, and for antifungal activity against Pseudomonas aeruginosa, Aspergillus niger, and Penicillium rubrum. scirp.org Several of the synthesized compounds showed mild to moderate activity when compared to standard drugs like Streptomycin and Fluconazole. scirp.org Another study focused on azetidine analogues derived from salicylic acid, which demonstrated significant activity against bacterial strains including S. aureus, B. subtilis, P. aeruginosa, and E. coli, and fungal strains like Candida albicans and A. niger. wisdomlib.org

The antimicrobial potential of azetidines is linked to their diverse structural modifications. medwinpublishers.comijplsjournal.com The urgency to develop new antimicrobial agents is driven by the increasing resistance of bacteria and fungi to existing drugs. medcraveonline.com

| Azetidine Derivative Series | Target Microorganisms | Reference Drug(s) | Results |

| 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Streptomycin, Fluconazole | Mild to moderate activity observed for several derivatives. scirp.org |

| Azetidine analogues from salicylic acid | S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans, A. niger | Ampicillin | Significant antibacterial and antifungal activities were demonstrated. wisdomlib.org |

| Benzenesulphonamide derivatives with carboxamide | E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, A. niger | N/A | Various compounds showed potent activity against specific microbes. nih.gov |

| Benzamide derivatives | S. aureus, E. coli | Tetracycline, Ampicillin, Streptomycin | Derivative B2 was most effective against both bacterial types. cyberleninka.ru |

The 2-azetidinone (β-lactam) ring is a potent mechanism-based inhibitor of several enzymes. nih.gov Its inherent ring strain, resulting from the amide bond within a four-membered ring, makes the carbonyl group highly susceptible to nucleophilic attack. globalresearchonline.net This reactivity is central to the biological activity of β-lactam antibiotics like penicillins and cephalosporins. These molecules act by inhibiting the D,D-transpeptidase enzyme (also known as penicillin-binding proteins) involved in the final step of bacterial cell wall biosynthesis, leading to cell lysis and death.

Beyond their antibacterial role, azetidinone derivatives have been identified as inhibitors of a variety of other enzymes. nih.govtandfonline.com They have been shown to be potent inhibitors of enzymes such as human tryptase, chymase, thrombin, leukocyte elastase, and various proteases. nih.gov For example, the successful introduction of aztreonam as a cephalosporinase inhibitor and ezetimibe as a cholesterol absorption inhibitor has proven the potential of the 2-azetidinone moiety. nih.gov

Recent studies have also explored azetidinone derivatives as cholinesterase inhibitors for potential use in treating Alzheimer's disease. A series of novel pyrazinamide-condensed azetidinone derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butylcholinesterase (BuChE). tandfonline.com Many of the synthesized compounds exhibited good to moderate inhibitory activities against both enzymes, with IC50 values in the micromolar to submicromolar range. tandfonline.com

Potential in HIV-1 Fusion Inhibition

The entry of the human immunodeficiency virus type 1 (HIV-1) into host cells is mediated by the envelope glycoprotein complex (Env), which facilitates the fusion of viral and cellular membranes. nih.gov A key component of this complex, gp41, undergoes significant conformational changes that are essential for membrane fusion. nih.gov This process has become a critical target for a class of antiretroviral drugs known as fusion inhibitors. nih.govnih.gov The first FDA-approved fusion inhibitor, Enfuvirtide (T20), is a peptide that mimics a segment of gp41, competitively binding to it and preventing the conformational changes required for fusion. nih.gov While research into small-molecule fusion inhibitors that target the membrane-proximal external region (MPER) of the Env spike is ongoing, specific studies detailing the direct role of this compound in HIV-1 fusion inhibition are not extensively documented in the available literature. nih.gov However, the development of novel heterocyclic compounds remains a key strategy in the search for new anti-HIV agents.

Application in Metal-Complexing Agents

Metal-complexing agents, or chelators, are molecules that can form stable complexes with metal ions. nih.gov These agents have widespread industrial applications, including water treatment and the manufacturing of textiles and paper. nih.gov In medicinal chemistry, they are investigated for their potential to manage metal ion imbalances or to deliver metal ions for therapeutic or diagnostic purposes. Aminopolycarboxylates (APCAs) are a well-known class of effective complexing agents. nih.gov While various amine-containing heterocyclic compounds have been synthesized and evaluated for their ability to complex with transition metals, the specific application of this compound as a metal-complexing agent is not prominently featured in current research literature. scispace.comresearchgate.net

Drug Design and Optimization

The 1-benzylazetidine (B3057175) scaffold is a key building block in drug design, offering a constrained and modifiable core for developing new chemical entities.

Design of Novel Amine-Containing Structures

The azetidine ring is a valuable component in the synthesis of diverse, functionalized molecules. medwinpublishers.com Due to the inherent ring strain, azetidines can serve as versatile building blocks in organic chemistry. ijplsjournal.com Synthetic strategies, such as the regioselective synthesis of N-benzyl-2,4-disubstituted azetidines via the activation of homoallylic amines, demonstrate how the core structure can be elaborated to create novel amine-containing compounds. medwinpublishers.com The development of new synthetic methodologies provides access to a wide array of functionalized azetidines, which are then explored for various biological activities, including anticancer and antimicrobial properties. ijplsjournal.comresearchgate.netmdpi.com

Strategies for Enhancing Bioavailability and Pharmacokinetic Properties

A significant challenge in drug development is optimizing a molecule's pharmacokinetic profile. The azetidine ring has been successfully employed as a strategic replacement for other cyclic amines, such as piperidine (B6355638), to improve metabolic stability. researchgate.net In a series of serotonin-4 partial agonists, replacing a piperidine ring with an azetidine moiety shifted the primary metabolic pathway away from N-dealkylation and the formation of an unusual cyclized oxazolidine metabolite. researchgate.net The resulting azetidine-containing compounds were instead oxidized on a different part of the molecule (the isoxazole ring), demonstrating how the use of an azetidine isostere can be a powerful tool to alter drug metabolism and enhance pharmacokinetic properties. researchgate.net This approach is part of a broader set of strategies, including the design of prodrugs and the use of novel formulation techniques, to improve the oral bioavailability of drug candidates. nih.govmdpi.com

Development of Lead Compounds